

Physical properties of Diisobutylaluminum ethoxide

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Compound of Interest

Compound Name: *Ethoxydiisobutylaluminium*

Cat. No.: *B100121*

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Diisobutylaluminum Ethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylaluminum ethoxide (CAS No. 15769-72-9) is an organoaluminum compound with the chemical formula $C_{10}H_{23}AlO$.^[1] As a member of the aluminum alkoxide family, it exhibits unique reactivity that makes it a potentially valuable reagent in organic synthesis, particularly in catalysis and polymerization processes. This technical guide provides a comprehensive overview of the known physical properties of diisobutylaluminum ethoxide, outlines a general experimental protocol for its synthesis, and discusses its anticipated reactivity based on related compounds.

Core Physical Properties

Quantitative data for the physical properties of diisobutylaluminum ethoxide are not extensively reported in readily available literature. The following table summarizes the available information. Many physical properties are not determined or publicly available.

Property	Value	Source(s)
CAS Number	15769-72-9	[1]
Molecular Formula	C ₁₀ H ₂₃ AlO	[1]
Molecular Weight	186.27 g/mol	[1]
Boiling Point	125-126 °C @ 2 Torr	
Melting Point	N/A	[1]
Density	N/A	[1]
Flash Point	N/A	[1]
Solubility	N/A	[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of diisobutylaluminum ethoxide is not readily available in the reviewed literature. However, a general and widely used method for the preparation of aluminum alkoxides is the reaction of a trialkylaluminum compound with the corresponding alcohol. In the case of diisobutylaluminum ethoxide, this would involve the reaction of triisobutylaluminum with ethanol.

General Experimental Protocol: Synthesis of Diisobutylaluminum Ethoxide

Materials:

- Triisobutylaluminum (solution in an inert solvent such as hexanes or toluene)
- Anhydrous ethanol
- Anhydrous, inert solvent (e.g., hexanes or toluene)
- Inert gas (e.g., Argon or Nitrogen)
- Schlenk line or glovebox apparatus

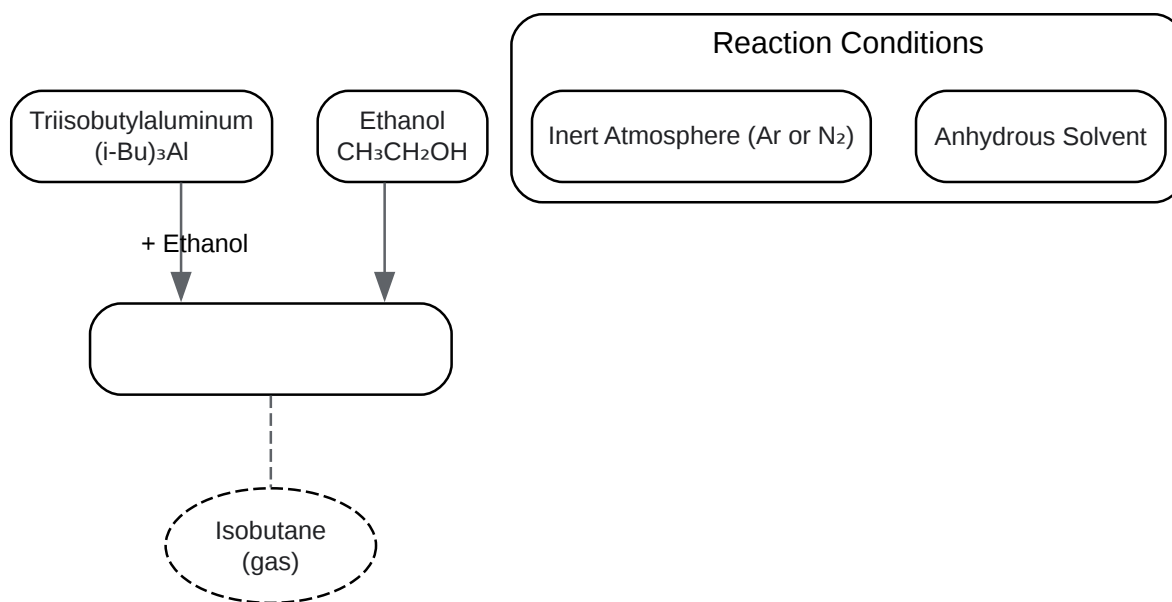
- Dry glassware

Procedure:

- Inert Atmosphere: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas. The reaction must be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent the exothermic and hazardous reaction of the organoaluminum compounds with air and moisture.
- Reaction Setup: A solution of triisobutylaluminum in an anhydrous, inert solvent is charged into a reaction flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet.
- Addition of Ethanol: A stoichiometric amount of anhydrous ethanol, diluted in the same inert solvent, is added dropwise to the triisobutylaluminum solution at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage the exothermic nature of the reaction and the evolution of isobutane gas.
- Reaction Monitoring: The reaction progress can be monitored by observing the cessation of gas evolution.
- Work-up and Isolation: Upon completion, the solvent can be removed under reduced pressure to yield diisobutylaluminum ethoxide. Further purification, if necessary, could be achieved by distillation under high vacuum.

Safety Precautions: Trialkylaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be performed by trained personnel under a strict inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Synthesis Pathway



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Caption: Synthesis of Diisobutylaluminum Ethoxide.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR) for diisobutylaluminum ethoxide are not available in the public domain. However, one can predict the expected spectral features based on the molecular structure and data from analogous compounds.

Expected ^1H NMR Spectral Data

The proton NMR spectrum of diisobutylaluminum ethoxide would be expected to show signals corresponding to the isobutyl and ethoxide groups. The chemical shifts would be influenced by the electropositive aluminum center.

- Ethoxy Group ($-\text{OCH}_2\text{CH}_3$): A quartet for the methylene protons ($-\text{OCH}_2-$) and a triplet for the methyl protons ($-\text{CH}_3$).
- Isobutyl Groups ($-\text{CH}_2\text{CH}(\text{CH}_3)_2$): A doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the aluminum atom.

Expected IR Spectral Data

The infrared spectrum would be dominated by absorptions corresponding to C-H and C-O bonds.

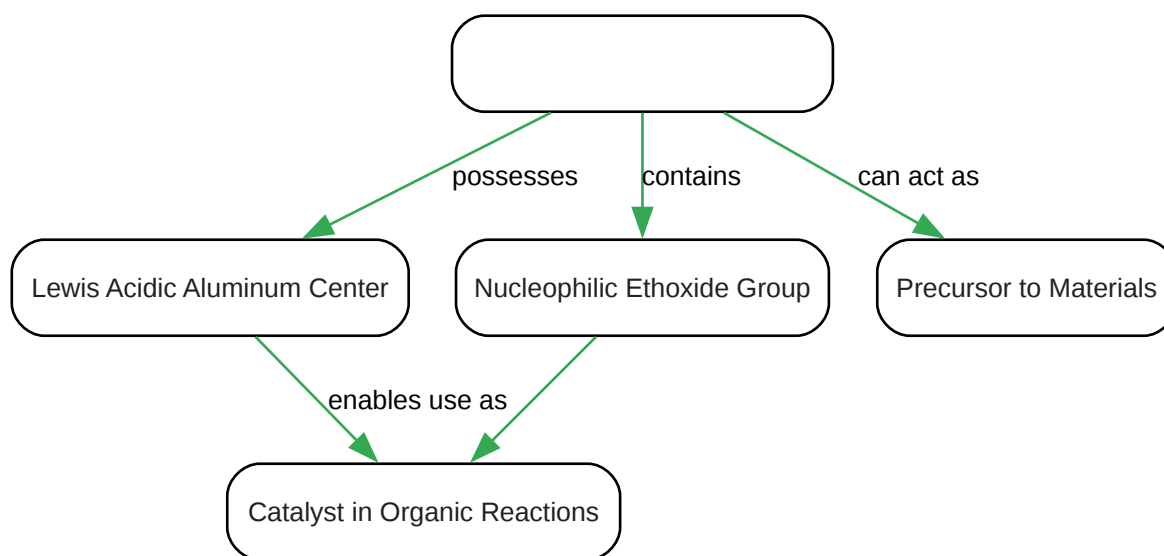
- **C-H Stretching:** Strong absorptions in the range of 2850-3000 cm^{-1} due to the stretching vibrations of the C-H bonds in the isobutyl and ethoxide groups.
- **C-O Stretching:** A strong absorption band in the region of 1000-1100 cm^{-1} corresponding to the C-O single bond stretch of the ethoxide group.
- **Al-O Stretching:** A broad and strong absorption in the lower frequency region (typically 600-800 cm^{-1}) attributable to the Al-O bond vibration.

Reactivity and Applications

Based on the chemistry of related aluminum alkoxides, diisobutylaluminum ethoxide is expected to be a reactive compound with applications in several areas of organic synthesis.

- **Lewis Acidity:** The aluminum center is a Lewis acid, allowing the compound to act as a catalyst in reactions such as the Meerwein-Ponndorf-Verley reduction of aldehydes and ketones.
- **Polymerization Catalyst:** Aluminum alkoxides are known to be effective initiators for the ring-opening polymerization of cyclic esters and other monomers.
- **Precursor to Aluminum-Containing Materials:** It can serve as a precursor for the synthesis of aluminum oxide materials through sol-gel processes.

Logical Relationship of Reactivity



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Caption: Reactivity Profile of Diisobutylaluminum Ethoxide.

Conclusion

Diisobutylaluminum ethoxide is an organoaluminum compound for which detailed physical and spectroscopic data are not widely available. Based on the known chemistry of related aluminum alkoxides, it is expected to be a reactive and potentially useful reagent in organic synthesis. The information provided in this guide summarizes the currently accessible data and provides a framework for its synthesis and handling based on established principles of organometallic chemistry. Further experimental investigation is required to fully characterize this compound and explore its synthetic utility.

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References

- 1. Cas 15769-72-9, ethoxydiisobutylaluminium | lookchem [lookchem.com]

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